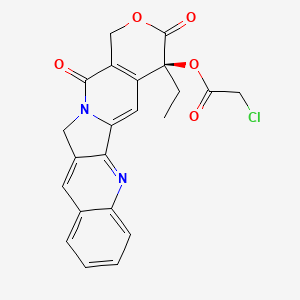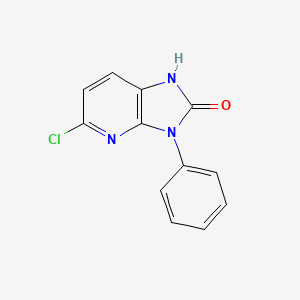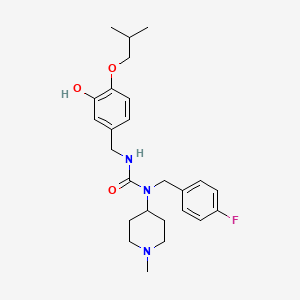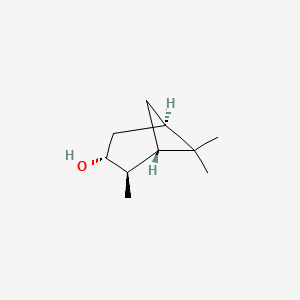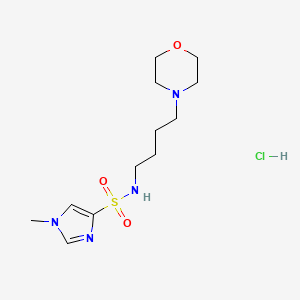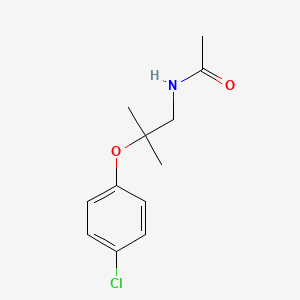
Thiantoin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiantoin sodium involves the reaction of 2-thiophenecarboxaldehyde with benzylamine to form an imine intermediate, which is then cyclized with urea to produce the desired compound . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Thiantoin sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiantoin derivatives.
Scientific Research Applications
Thiantoin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Thiantoin sodium exerts its effects by modulating the activity of voltage-gated sodium channels in neurons . By stabilizing the inactive state of these channels, it reduces the excitability of neurons and prevents the spread of seizure activity . This mechanism is similar to that of other anticonvulsant drugs such as phenytoin .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another anticonvulsant drug with a similar mechanism of action.
Carbamazepine: Shares similar therapeutic applications but has a different chemical structure.
Valproic Acid: Used in the treatment of epilepsy but works through different molecular targets.
Uniqueness
Thiantoin sodium is unique in its chemical structure, which includes a thiophene ring fused to an imidazolidinedione core . This structure imparts distinct pharmacological properties and makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
510-34-9 |
|---|---|
Molecular Formula |
C13H9N2NaO2S |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
sodium;5-phenyl-5-thiophen-2-ylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C13H10N2O2S.Na/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9;/h1-8H,(H2,14,15,16,17);/q;+1/p-1 |
InChI Key |
JUVAYOYHITVSBL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CS3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


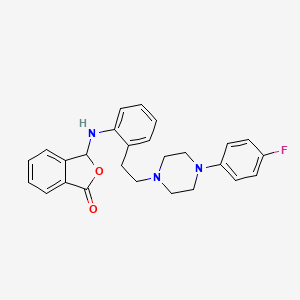
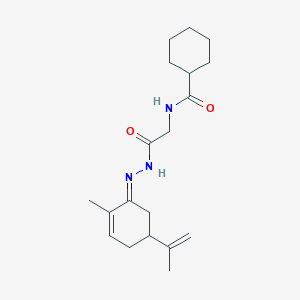
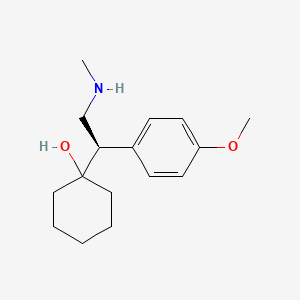
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
